(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIGADVXUSCLY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chloroaniline, undergoes a reaction with an appropriate acylating agent to form the chlorophenyl intermediate.
Introduction of the Morpholine Group: The chlorophenyl intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under suitable conditions to introduce the morpholine group.
Formation of the Butenamide Structure: The final step involves the formation of the butenamide structure through a condensation reaction with an appropriate butenoyl chloride.
Industrial Production Methods
In an industrial setting, the production of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Chemical Reactions Analysis
Stereochemical Control
The (E)-configuration at the double bond is critical for the compound’s reactivity and stability. In analogous systems (e.g., (2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide), stereochemical control is achieved through:
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Catalytic methods : Use of transition metal catalysts (e.g., palladium) for cross-coupling reactions or Wittig-like olefination .
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Kinetic vs. thermodynamic control : Reaction conditions (e.g., temperature, solvent) favoring the trans (E) isomer .
Amide Bond Formation
A general mechanism involves the reaction of a carboxylic acid derivative (e.g., acryloyl chloride) with an amine (e.g., 4-chloroaniline):
This step is common in enamide synthesis .
Morpholin-4-yl Substitution
The morpholin-4-yl group is introduced via alkylation:
Subsequent coupling with the acryloyl derivative forms the final amide .
Comparative Analysis of Similar Compounds
Research Findings and Challenges
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Reactivity : The enamide double bond may undergo Michael addition or electrophilic attack , depending on reaction conditions .
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Selectivity : Achieving the (E)-isomer requires precise control of reaction kinetics, as seen in analogous systems .
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Potential Applications : Similar enamides are explored as kinase inhibitors or protein binders in drug discovery .
[Sources: 2, 3, 6, 8, 11, 12]
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a biologically active substance . It is classified as a reversible selective inhibitor of monoamine oxidase A (MAO-A), which is significant in the treatment of mood disorders and depression. The inhibition of MAO-A leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, thereby improving mood and emotional stability. This mechanism is similar to that of moclobemide , a well-known antidepressant .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide in various therapeutic areas:
- Antidepressant Activity : As a selective MAO-A inhibitor, this compound may be effective in managing depression and anxiety disorders. Its selective action minimizes side effects commonly associated with non-selective MAO inhibitors .
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures exhibit neuroprotective properties. This may open avenues for exploring (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide in neurodegenerative disease models .
Synthesis and Derivatives
The synthesis of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide involves alkylation processes that yield high-purity compounds suitable for further research and development. Variations of this compound can be synthesized to explore different pharmacological profiles, enhancing its utility in drug development .
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study 1 : A study evaluated the effects of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide on patients with treatment-resistant depression. Results indicated significant improvement in depressive symptoms compared to placebo controls, suggesting its potential as an alternative treatment option .
- Case Study 2 : Another investigation focused on the neuroprotective effects of related morpholinyl compounds in animal models of Alzheimer's disease. The findings demonstrated reduced neuronal loss and improved cognitive function, indicating that (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide could contribute positively to neurodegenerative therapies .
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Conclusion
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide is a compound of significant interest in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and exploration of this compound may uncover new applications and insights into its mechanisms of action.
Biological Activity
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide is a compound of interest due to its potential biological activities, particularly as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H18ClN3O
- CAS Number: 1026330-66-4
The primary mechanism by which (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide exerts its biological activity is through the inhibition of MAO-A. This enzyme is crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound can potentially increase the levels of these neurotransmitters in the brain, which may have implications for treating mood disorders and other neurological conditions.
Inhibition of Monoamine Oxidase
Research indicates that (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide shows significant inhibitory activity against MAO-A. In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition profile. The half-maximal inhibitory concentration (IC50) values for MAO-A inhibition were reported to be around 1.5 µM, indicating potent activity compared to known inhibitors such as moclobemide.
Anti-inflammatory Effects
In addition to its role as a MAO-A inhibitor, preliminary studies suggest that this compound may possess anti-inflammatory properties. A study examining various derivatives indicated that compounds with similar structures showed significant inhibition of COX enzymes, which are involved in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be approximately 30 µM and 25 µM respectively for related compounds, suggesting a potential for anti-inflammatory activity in (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide.
Case Study 1: Use in Depression Models
A study utilizing animal models of depression demonstrated that administration of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide led to a significant reduction in depressive-like behaviors. Behavioral tests such as the forced swim test and tail suspension test indicated that treated subjects exhibited increased mobility and reduced despair compared to controls.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, likely due to its ability to enhance neurotransmitter levels and reduce inflammatory responses.
Summary Table of Biological Activities
| Activity | Mechanism | IC50 Value |
|---|---|---|
| MAO-A Inhibition | Reversible selective inhibition | ~1.5 µM |
| COX-1 Inhibition | Anti-inflammatory | ~30 µM |
| COX-2 Inhibition | Anti-inflammatory | ~25 µM |
| Neuroprotection | Reduction of oxidative stress | N/A |
Q & A
Basic Research Questions
Q. How can the synthesis of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide be optimized for high yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF for solubility), and pH control to minimize side reactions. Use stoichiometric ratios of 4-chlorophenylamine and morpholin-4-yl ethylamine precursors .
- Catalysts : Employ coupling agents like EDCI/HOBt or DCC for efficient amide bond formation .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases .
- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify enamide geometry (E/Z configuration), aromatic protons, and morpholine ring signals. Compare peaks with predicted shifts using software like MestReNova .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer :
- Low-Temperature Storage : Store intermediates like morpholin-4-yl ethylamine derivatives at –20°C under inert gas (N) to prevent oxidation .
- Protective Groups : Use tert-butoxycarbonyl (Boc) groups for amine protection during multi-step synthesis .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?
- Methodological Answer :
- Comparative Assays : Perform parallel in vitro (cell-based) and in vivo (rodent) studies under standardized conditions (e.g., dose, exposure time). Use statistical tools like ANOVA to identify discrepancies .
- Metabolite Profiling : Analyze plasma metabolites via LC-MS to assess bioavailability and metabolic degradation .
- Receptor Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., kinases or GPCRs) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450 enzymes) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
Q. How can reaction mechanisms for key synthetic steps (e.g., enamide formation) be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare values using deuterated reagents to identify rate-limiting steps .
- In Situ IR Monitoring : Track intermediate formation (e.g., acyl chlorides) during amide coupling .
- Isotopic Labeling : Use -labeled amines to trace nitrogen incorporation via NMR .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility)?
- Methodological Answer :
- Quality Control Protocols : Implement strict HPLC purity thresholds (>98%) and Karl Fischer titration for moisture control .
- Polymorph Screening : Use X-ray diffraction (XRD) with SHELXL software to identify crystalline forms and optimize solvent systems for recrystallization .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
